molecular formula C17H19N3O4 B2759570 N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1795455-27-4

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2759570
CAS No.: 1795455-27-4
M. Wt: 329.356
InChI Key: UOLAGHITLITHRA-UHFFFAOYSA-N
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Description

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes both methoxyphenyl and pyridinyl groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps:

  • Formation of the Methoxyphenyl Intermediate: : The initial step involves the preparation of the 2-methoxy-2-(2-methoxyphenyl)ethyl intermediate. This can be achieved through the alkylation of 2-methoxyphenol with an appropriate alkyl halide under basic conditions.

  • Coupling with Pyridin-3-ylamine: : The intermediate is then coupled with pyridin-3-ylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This step forms the amide bond, resulting in the formation of the desired oxalamide compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Implementing advanced purification methods such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide bond.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of methoxyphenylethylamine derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide can be used as a building block for the synthesis of more complex molecules

Biology

This compound may serve as a ligand in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies due to its ability to form hydrogen bonds and π-π interactions.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Industry

In the materials science industry, this compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-methoxyphenyl)-N2-(pyridin-3-yl)oxalamide: Lacks the additional methoxy group on the ethyl chain, which may affect its reactivity and binding properties.

    N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-2-yl)oxalamide: The position of the pyridinyl group is different, potentially altering its interaction with biological targets.

    N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-4-yl)oxalamide: Similar structure but with the pyridinyl group in the 4-position, which may influence its chemical and biological properties.

Uniqueness

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide is unique due to the specific positioning of its functional groups, which can result in distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-pyridin-3-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-23-14-8-4-3-7-13(14)15(24-2)11-19-16(21)17(22)20-12-6-5-9-18-10-12/h3-10,15H,11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLAGHITLITHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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